3,4-Diiodopyridine
Overview
Description
3,4-Diiodopyridine is a chemical compound with the molecular formula C5H3I2N . It has a molecular weight of 330.89 .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
Scientific Research Applications
Palladium-Catalysed Aminocarbonylation
3,4-Diiodopyridine, particularly its chloro variant, is utilized in palladium-catalysed aminocarbonylation. This process involves reacting diiodopyridine with carbon monoxide and various amines, leading to the formation of products with carboxamide and ketocarboxamide functionalities. The reaction conditions are modified to yield products of synthetic interest (Takács et al., 2017).
Biodegradation Studies
In environmental biodegradation research, this compound derivatives play a role. For instance, an investigation into the biodegradation of 4-aminopyridine (a derivative of diiodopyridine) revealed the formation of 3,4-dihydroxypyridine as an intermediate in the degradation process, indicating the environmental relevance of such compounds (Takenaka et al., 2013).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing this compound is significant in chemistry. For example, a study described the synthesis of 2,3,4-triheteroarylpyridine scaffolds using 2-chloro-3,4-diiodopyridine. These scaffolds are important for various chemical applications, including the development of pharmaceuticals and other biologically active compounds (Daykin et al., 2010).
Neurological Research
In the neurological field, derivatives of diiodopyridine, such as 4-aminopyridine, have been explored for their potential in improving neuromuscular function in conditions like multiple sclerosis, myasthenia gravis, and spinal cord injury. This research focuses on how these compounds interact with neural circuits and their potential therapeutic applications (Jensen et al., 2014).
Safety and Hazards
3,4-Diiodopyridine is classified under the GHS07 hazard pictogram . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
Relevant Papers
One relevant paper is “Palladium-catalysed aminocarbonylation of diiodopyridines” which discusses the aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines .
Mechanism of Action
Target of Action
The primary target of 3,4-Diiodopyridine, also known as 3,4-Diaminopyridine (3,4-DAP), are the voltage-gated potassium channels . These channels act as tunnels within our cells and allow the passage of potassium in and out .
Mode of Action
This compound works by blocking voltage-gated potassium channels . In the case of myasthenia, and specifically in the case of Lambert-Eaton Myasthenic Syndrome (LEMS), the calcium channels in nerve cells are blocked, preventing the passage of calcium, and reducing the amount of acetylcholine released in the space between nerve and muscle cells (a site called the neuromuscular junction) . What 3,4-DAP does is to essentially extend the interval during which the calcium channel is open, and it does this by blocking the potassium channel .
Biochemical Pathways
The aminocarbonylation of 2,5- and 2,3-diiodopyridine, as well as 2-chloro-3,4-diiodopyridine with carbon monoxide and various primary and secondary amines was carried out using palladium-catalysed aminocarbonylation . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
This compound is quickly and almost completely absorbed from the gut . In a study with 91 healthy subjects, maximum amifampridine concentrations in blood plasma were reached after 0.6 (±0.25) hours when taken without food, or after 1.3 (±0.9) hours after a fatty meal . This suggests that the compound has good bioavailability.
Result of Action
The result of this compound’s action is an improvement in muscle strength . By blocking the potassium channels, this compound extends the interval during which the calcium channel is open, leading to an increase in muscle contraction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the solute concentration of the environment can affect the osmotic pressure on the cells . If the solute concentration of the environment is lower than the solute concentration found inside the cell, the environment is said to be hypotonic. In this situation, water will pass into the cell, causing the cell to swell and increasing internal pressure . Conversely, if the solute concentration of the environment is higher than the solute concentration found inside the cell, the environment is said to be hypertonic. In this situation, water will leave the cell, causing the cell to dehydrate . These changes in osmotic pressure could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that iodinated pyridines, such as 3,4-Diiodopyridine, can participate in various biochemical reactions due to the reactivity of the iodine atoms . The iodine atoms can be replaced by other groups in nucleophilic substitution reactions, allowing this compound to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Iodinated pyridines can potentially influence cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that iodinated pyridines can interact with various biomolecules through binding interactions . These interactions can potentially lead to enzyme inhibition or activation, changes in gene expression, and other effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that iodinated pyridines can be stable under certain conditions
Dosage Effects in Animal Models
It is known that iodinated pyridines can potentially have toxic or adverse effects at high doses
Metabolic Pathways
It is known that iodinated pyridines can potentially interact with various enzymes or cofactors
Transport and Distribution
It is known that iodinated pyridines can potentially interact with various transporters or binding proteins
Subcellular Localization
It is known that iodinated pyridines can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3,4-diiodopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-8-3-5(4)7/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACJGGOKBQQCQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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